CYP3A4 Binding Affinity Reduction Inherent to Ortho-Pyridinyl Configuration vs. Para Isomer
In a systematic study of pyridinyl quinoline-4-carboxamide analogs, the ortho-pyridinyl configuration (as found in the target compound) consistently exhibited the weakest CYP3A4 binding affinity within a given series, due to suboptimal nitrogen coordination geometry with the heme iron [1]. For Series 9 (the series most structurally analogous to the target compound, bearing aromatic R' substituents), the ortho isomer exhibited a Ki of 1,514 nM, which is 6-fold higher (weaker binding) than the para isomer (Ki = 240 nM) [1]. This diminished type II binding is an intrinsic, quantifiable property of the 2-pyridinyl regioisomer, distinguishing the target compound from its 4-pyridinyl counterpart (e.g., N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide).
| Evidence Dimension | CYP3A4 binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted lower affinity (ortho-pyridinyl series 9: Ki = 1,514 nM; range across all series ortho Ki = 1,200 to >100,000 nM) |
| Comparator Or Baseline | Para-pyridinyl analog (series 9: Ki = 240 nM; para Ki range 67–45,000 nM) |
| Quantified Difference | Ortho/Para Ki ratio ~6-fold for series 9; up to >1,200-fold across series |
| Conditions | Inhibition of CYP3A4-dependent testosterone metabolism; recombinant CYP3A4; Ki by Dixon plot analysis |
Why This Matters
Researchers investigating metabolic liabilities of compounds can expect this 2-pyridinyl isomer to exhibit significantly lower CYP3A4 binding than its 4-pyridinyl analog, making it a useful low-binding control or scaffold for studying structure-metabolism relationships, but a poor choice if strong CYP3A4 interaction is desired.
- [1] Peng CC, et al. The effects of type II binding on metabolic stability and binding affinity in cytochrome P450 CYP3A4. Arch Biochem Biophys. 2010;497(1-2):68-81. doi:10.1016/j.abb.2010.03.011. View Source
